(7-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Description
(7-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
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Biological Activity
The compound (7-Methoxybenzofuran-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and immunotherapy. This article presents a detailed examination of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound consists of a benzofuran moiety linked to a pyrimidine-containing azetidine. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Recent studies have focused on the compound's role as an inhibitor of specific cancer-related pathways and its potential as an immunotherapeutic agent. Below are key findings regarding its biological activity:
1. Anticancer Activity
Several studies have evaluated the anticancer properties of this compound through various in vitro and in vivo assays.
- Inhibition of V600EBRAF : The compound was tested for its ability to inhibit the V600EBRAF mutant kinase, a common target in melanoma treatment. In enzyme assays, it demonstrated significant inhibitory effects at concentrations as low as 1 µM, with some derivatives achieving over 90% inhibition .
Compound | % Inhibition at 1 µM |
---|---|
This compound | 90%+ |
Ethylamine analogue | 55% |
Propylamine analogue | 99% |
2. Mechanistic Studies
The mechanism of action appears to involve the disruption of signaling pathways associated with tumor growth and survival. The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
3. Immunotherapeutic Potential
In addition to its anticancer properties, preliminary studies suggest that this compound may modulate immune responses. It has been shown to enhance T-cell activation and inhibit PD-L1 interactions, which are critical in tumor evasion from immune surveillance .
Case Studies
Case Study 1: Melanoma Treatment
A recent study investigated the efficacy of this compound in a melanoma mouse model. Mice treated with the compound exhibited significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis markers within the tumors, indicating effective therapeutic action.
Case Study 2: Immune Response Modulation
Another study assessed the immunomodulatory effects of the compound in vitro using human peripheral blood mononuclear cells (PBMCs). Results indicated that treatment with the compound led to increased production of cytokines such as IL-2 and IFN-gamma, suggesting enhanced T-cell activity against tumor cells.
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-13-5-2-4-11-8-14(24-15(11)13)16(22)21-9-12(10-21)20-17-18-6-3-7-19-17/h2-8,12H,9-10H2,1H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRILGRJBQXAKRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)NC4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.